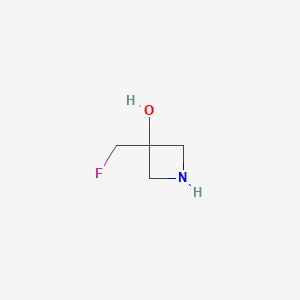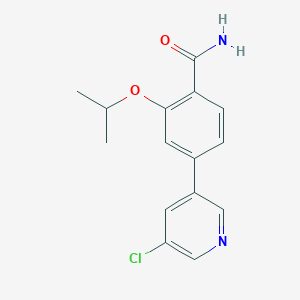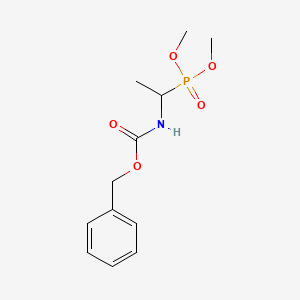
2-Chloro-6-fluorobenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluorobenzyl acetate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzyl acetate can be synthesized through the esterification of 2-chloro-6-fluorobenzyl alcohol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluorobenzyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The benzylic position can be oxidized to form 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromyl chloride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 2-chloro-6-fluorobenzyl derivatives.
Oxidation: 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.
Reduction: 2-chloro-6-fluorobenzyl alcohol.
Applications De Recherche Scientifique
2-Chloro-6-fluorobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluorobenzyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzoic acid
Uniqueness
2-Chloro-6-fluorobenzyl acetate is unique due to its ester functional group, which imparts different chemical properties compared to its alcohol, aldehyde, and acid counterparts. The ester group makes it more suitable for certain synthetic applications and can influence its biological activity differently .
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
(2-chloro-6-fluorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
Clé InChI |
KQBYGGLCXYXLCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)

